molecular formula C39H56ClN3O10S2 B8220750 Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-

Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-

Cat. No.: B8220750
M. Wt: 826.5 g/mol
InChI Key: LTLNAIFGVAUBEJ-VWGJIMKTSA-N
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Description

DM4 (ravtansine) is a semisynthetic maytansinoid derived from maytansine, a natural compound initially isolated from the Ethiopian shrub Maytenus ovatus and later identified as a product of endophytic bacteria . Structurally, DM4 is modified at the N2' position with a 4-mercapto-4-methyl-1-oxopentyl group, replacing the acetyl group of maytansine (Figure 1). This modification introduces a sterically hindered disulfide bond, enhancing stability and potency compared to earlier analogs like DM1 .

DM4 acts as a microtubule inhibitor, binding to tubulin and disrupting mitosis, with in vitro cytotoxicity 100–1,000-fold stronger than conventional chemotherapeutics . It is widely used as a payload in antibody-drug conjugates (ADCs), such as mirvetuximab soravtansine (IMGN853), targeting folate receptor α (FRα)-positive cancers .

Properties

IUPAC Name

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLNAIFGVAUBEJ-VWGJIMKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56ClN3O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dithiothreitol-Mediated Disulfide Reduction

The foundational synthesis of mertansine begins with the reduction of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2b) using dithiothreitol (DTT) under inert conditions. A mixture of ethyl acetate and methanol (140 mL and 210 mL, respectively) serves as the solvent, with 0.05 M potassium phosphate buffer (pH 7.5) containing 2 mM ethylenediaminetetraacetic acid (EDTA) to stabilize the reaction. The process, conducted at room temperature under argon, achieves completion within three hours, as monitored by high-performance liquid chromatography (HPLC). Post-reaction, extraction with ethyl acetate (3 × 600 mL) and subsequent drying over sodium sulfate yield a crude product, which is purified via preparative HPLC using a cyanopropyl-modified silica column (hexanes/2-propanol/ethyl acetate, 78:5.5:16.5). This method achieves a 76% yield of mertansine as a white solid.

Carbodiimide-Mediated Activation for Disulfide Functionalization

A patent-disclosed method utilizes 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl) to activate carboxylic acid intermediates for disulfide formation. For instance, N2'-deacetyl-N2'-[3-(3-carboxy-1-methyl-propyldithio)-1-oxopropyl]-maytansine (compound 6) reacts with N-hydroxysuccinimide in dry organic solvents (e.g., methylene chloride or dimethylformamide) to form reactive N-succinimidyl esters. The reaction proceeds at ambient temperature for 1–12 hours, with progress tracked by thin-layer chromatography (TLC) or HPLC. Purification via silica gel chromatography or HPLC yields mertansine derivatives with disulfide moieties suitable for antibody conjugation.

Disulfide Exchange with Pyridyldithio Reagents

Alternative routes employ 4-(2-pyridyldithio)-pentanoic acid (PPA) derivatives for disulfide exchange. For example, DM1 reacts with N-succinimidyl 4-(2-pyridyldithio)-pentanoate (SPP) in methanol under acidic conditions (pH 3–5). Sodium acetate buffer facilitates the reaction, which is monitored by reversed-phase HPLC (Vydac C-18 column). This method bypasses carbodiimide activation, directly introducing the methyldithio group via thiol-disulfide interchange.

Optimization of Reaction Conditions

Solvent Systems and pH Control

Mertansine’s solubility dictates solvent selection: it dissolves optimally in dimethylformamide (33 mg/mL) and methanol (20 mg/mL). Reactions in mixed aqueous-organic systems (e.g., ethyl acetate/methanol/buffer) balance solubility and reactivity, particularly for disulfide exchanges requiring mild pH (6–8). Acidic conditions (pH 3–5) accelerate thiolate formation during PPA-mediated reactions.

Temperature and Inert Atmosphere

All syntheses are conducted at room temperature under argon or nitrogen to prevent oxidation of thiol intermediates. Elevated temperatures are avoided due to maytansinoid sensitivity to thermal degradation.

Purification and Characterization

Chromatographic Techniques

ParameterMethod 1Method 2Method 3
Purification Preparative HPLCSilica Gel ChromatographyReversed-Phase HPLC
Column Diazem Cyano (250 × 50 mm)Silica Gel 60 ÅVydac C-18 (250 × 4.6 mm)
Mobile Phase Hexanes/IPA/EA (78:5.5:16.5)CH2Cl2/MeOH (95:5)Acetonitrile/Water (65:35)
Yield 76%60–70%65–75%

Spectroscopic Validation

  • Mass Spectrometry : Molecular ion peak at m/z 826.5 (C39H56ClN3O10S2).

  • Nuclear Magnetic Resonance (NMR) : Characteristic signals for the methyldithio group (δ 2.15 ppm, singlet) and maytansine macrocycle (δ 5.32 ppm, multiplet).

Analytical Techniques and Quality Control

HPLC Monitoring

All methods employ HPLC for reaction tracking and purity assessment. For example, Method 1 uses a flow rate of 150 mL/min and UV detection at 254 nm. The retention time of mertansine is 16 minutes under isocratic conditions.

Impurity Profiling

Common impurities include:

  • Unreacted DM1 : Elutes earlier (retention time: 12 minutes).

  • Oxidized Disulfides : Detected via LC-MS as dimers (m/z 1652).

Comparative Analysis of Synthesis Methods

CriterionDTT ReductionEDC·HCl ActivationPPA Exchange
Reaction Time 3 hours12 hours6 hours
Scalability Moderate (gram-scale)High (kilogram-scale)Moderate
Purity >98%95–97%96–98%
Cost Efficiency High (DTT is inexpensive)Moderate (EDC·HCl cost)Low (SPP is costly)

Chemical Reactions Analysis

Types of Reactions

Maytansine, N2’-deacetyl-N2’-[4-methyl-4-(methyldithio)-1-oxopentyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Research Applications

  • Cancer Treatment :
    • Maytansine derivatives are being investigated as potential treatments for various cancers, including breast cancer and hematological malignancies. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further clinical development.
    • Notably, conjugates of maytansine with monoclonal antibodies (antibody-drug conjugates) have shown promise in targeting specific tumor antigens while minimizing systemic toxicity .
  • In Vitro Studies :
    • Research has demonstrated that N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]- maytansine can effectively inhibit tubulin polymerization in vitro, providing a basis for its use in therapeutic applications .
    • The compound has been used in various assays to study its effects on cell viability and proliferation across different cancer cell lines .
  • Isotope Labeling :
    • The isotope-labeled version of this compound (N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]maytansine-d3) is utilized in pharmacokinetic studies to trace the distribution and metabolism of maytansine derivatives within biological systems .

Case Study 1: Antibody-drug Conjugate Development

A study evaluated the efficacy of an antibody-drug conjugate utilizing maytansine targeted against CD138-positive multiple myeloma cells. Results indicated significant tumor regression in preclinical models, supporting the continued exploration of this approach in clinical trials .

Case Study 2: In Vivo Efficacy

In a murine model of breast cancer, administration of N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine resulted in marked reductions in tumor size compared to controls. This study highlighted the compound's potential as a therapeutic agent for aggressive breast tumors .

Mechanism of Action

The mechanism of action of Maytansine, N2’-deacetyl-N2’-[4-methyl-4-(methyldithio)-1-oxopentyl]- involves its interaction with microtubules and tubulin. By binding to tubulin, it inhibits the assembly of microtubules, thereby blocking the formation of spindles during cell mitosis. This disruption of the mitotic process leads to the inhibition of tumor cell proliferation. The compound’s molecular targets include tubulin and microtubules, and its pathways involve the inhibition of microtubule dynamics .

Comparison with Similar Compounds

Structural and Functional Comparison with DM1

DM4 and DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) are the two most clinically advanced maytansinoids. Key differences include:

Feature DM4 DM1
Chemical Structure 4-mercapto-4-methyl-1-oxopentyl side chain 3-mercapto-1-oxopropyl side chain
Stability Higher due to steric hindrance of the disulfide bond Less stable; prone to premature release in circulation
Linker Compatibility Compatible with cleavable linkers (e.g., sulfo-SPDB) Often paired with non-cleavable thioether linkers (e.g., SMCC)
Potency Enhanced cytotoxicity in vitro and in vivo due to prolonged retention Potent but shorter intracellular retention
Clinical Use Mirvetuximab soravtansine (FRα+ cancers) ; AVE9633 (AML) Trastuzumab emtansine (HER2+ breast cancer)

Mechanistic Insights :

  • DM4’s hindered disulfide bond reduces extracellular drug release, improving tumor-specific delivery .
  • DM1’s non-cleavable linker relies on lysosomal degradation for payload release, minimizing off-target toxicity .

Comparison with Other Tubulin-Targeting Payloads

Auristatins (MMAE/MMAF)
  • Mechanism: Inhibit tubulin polymerization, similar to maytansinoids.
  • Key Differences: Auristatins (e.g., MMAE) require protease-cleavable linkers, whereas DM4 uses disulfide-based linkers . DM4 exhibits higher potency (sub-nanomolar IC50) compared to MMAE (low nanomolar range) .
Calicheamicin and Duocarmycin
  • Mechanism: DNA alkylators (calicheamicin binds minor groove; duocarmycin causes alkylation).
  • Key Differences :
    • DNA-targeting payloads have narrower therapeutic windows due to systemic toxicity, whereas DM4’s microtubule inhibition offers broader applicability .

Toxicity Profiles

  • DM4 : Peripheral neuropathy is dose-limiting but less frequent than with DM1, attributed to its stabilized linker-drug system .
  • DM1: Higher incidence of thrombocytopenia and hepatotoxicity due to non-cleavable linker metabolism .

Preclinical Data

  • DM4 in Ovarian Cancer: IMGN853 (DM4 + anti-FRα antibody) showed 80% tumor regression in xenograft models .
  • DM4 in AML : AVE9633 (anti-CD33-DM4) demonstrated efficacy in refractory AML, overcoming P-glycoprotein-mediated resistance .

Clinical Trials

  • Mirvetuximab Soravtansine : Phase III trial (FORWARD I) achieved a 32% objective response rate in FRα+ ovarian cancer .
  • CX-2009 : Anti-CD166-DM4 ADC with a DAR of 3.5 showed preliminary activity in breast cancer .

Biological Activity

Maytansine is a potent antitumor agent derived from the plant Maytenus species, known for its ability to inhibit microtubule polymerization. The compound in focus, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine , is a derivative that has garnered attention due to its enhanced biological activity and potential therapeutic applications, particularly in oncology.

  • Chemical Formula : C39H53ClN3O10S
  • Molecular Weight : 797.42 g/mol
  • CAS Number : 890654-03-2
  • Structure : The compound contains a methyldithio group, which is believed to contribute to its biological properties.

Maytansine and its derivatives exert their effects primarily through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Specifically, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine has shown:

  • Inhibition of Tubulin Polymerization : Studies indicate that this compound effectively inhibits the polymerization process in vitro, similar to other maytansine derivatives .
  • Cytotoxicity : Its cytotoxic effects have been demonstrated against various cancer cell lines, making it a candidate for targeted cancer therapies.

In Vitro Studies

  • Cytotoxicity Assays :
    • In studies involving breast cancer cell lines, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine exhibited significant cytotoxicity with IC50 values in the nanomolar range .
    • The compound's potency was compared with other maytansine analogs and found to be superior in terms of efficacy against resistant cancer cell lines.
  • Mechanistic Insights :
    • Research by Prota et al. (2014) elucidated the binding affinity of maytansine derivatives to tubulin, indicating that the presence of the methyldithio group enhances binding stability and cytotoxic potential .

Case Studies

Several clinical studies have explored the use of maytansine derivatives in targeted therapies:

  • Targeted Antibody Drug Conjugates (ADCs) : N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-maytansine has been utilized as a payload in ADCs aimed at CD138-positive multiple myeloma cells. These ADCs demonstrate increased specificity and reduced systemic toxicity compared to free maytansine .
StudyFindings
Prota et al., 2014Confirmed enhanced binding and cytotoxicity of maytansine derivatives
Remillard et al., 1975Established initial efficacy of maytansine against solid tumors

Safety and Toxicology

While maytansine shows promise as an antitumor agent, systemic toxicity remains a concern. Clinical trials have reported adverse effects including:

  • Hematological Toxicity : Neutropenia and thrombocytopenia are common side effects associated with high doses.
  • Neurological Effects : Peripheral neuropathy has been noted, likely due to off-target effects on normal cells.

Q & A

Q. What is the structural configuration of DM4, and how does it influence its mechanism of action as a tubulin inhibitor?

DM4 is a semi-synthetic maytansinoid derivative with the molecular formula C₃₈H₅₄ClN₃O₁₀S and a sterically hindered thiol group at the N2' position. Its structure includes a 19-membered ansamacrolactam core, a chlorine-substituted aromatic ring, and a modified C3 ester side chain (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)) . The thiol group enables conjugation via reducible disulfide linkers (e.g., sulfo-SPDB) in antibody-drug conjugates (ADCs). DM4 binds to β-tubulin near the vinca alkaloid site, destabilizing microtubule dynamics and inducing mitotic arrest and apoptosis at picomolar concentrations .

Q. How is DM4 synthesized, and what are the critical steps in ensuring its stability during production?

DM4 is synthesized semi-synthetically from ansamitocin P3, a precursor derived from microbial fermentation (e.g., Actinosynnema pretiosum). Key steps include:

  • Deacetylation : Removal of the N2'-acetyl group.
  • Thiolation : Introduction of the 4-mercapto-4-methyl-1-oxopentyl side chain via chemical modification.
  • Stabilization : The sterically hindered thiol group reduces premature oxidation, enhancing stability during storage (2–8°C, inert atmosphere) .
    Purity (>95%) is validated using HPLC-MS, with stability monitored via disulfide bond integrity assays .

Advanced Research Questions

Q. What are the optimal linker strategies for conjugating DM4 to monoclonal antibodies, and how does the linker choice affect ADC efficacy and pharmacokinetics?

The sulfo-SPDB linker (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) is optimal for DM4 conjugation. This cleavable disulfide linker:

  • Balances plasma stability and intracellular payload release via glutathione reduction in target cells.
  • Achieves a drug-to-antibody ratio (DAR) of ~3–4 without compromising antibody binding .
    Comparative studies show sulfo-SPDB-DM4 conjugates (e.g., IMGN853) exhibit superior tumor regression in FRα-positive xenografts over non-cleavable linkers (e.g., MCC-DM1) due to enhanced bystander effects .

Q. How do researchers address DM4's steric hindrance in conjugation reactions, and what analytical methods confirm successful ADC assembly?

Steric hindrance from the 4-methyl group in DM4’s thiol side chain is mitigated by:

  • Controlled pH conditions (pH 6.5–7.5) during conjugation to optimize thiol reactivity.
  • Site-specific conjugation (e.g., engineered cysteines) to reduce heterogeneity .
    Analytical methods include:
  • Hydrophobic interaction chromatography (HIC) to assess DAR and aggregation.
  • LC-MS/MS to verify linker-payload attachment and disulfide bond integrity .

Q. In preclinical models, how does the antitumor activity of DM4-based ADCs compare across cancer types, and what factors contribute to efficacy discrepancies?

DM4-based ADCs show variable efficacy depending on:

  • Target antigen density : Higher FRα or HER2 expression correlates with improved response in ovarian and breast cancer models .
  • Tumor microenvironment : Hypoxia reduces glutathione levels, limiting payload release in PDAC models .
    For example, mirvetuximab soravtansine (FRα-targeting ADC) achieved a 32% objective response rate in platinum-resistant ovarian cancer but limited activity in low FRα-expressing tumors .

Data Contradiction Analysis

Discrepancy : Some studies report DM4’s superior potency over DM1, while others note comparable efficacy but higher toxicity.
Resolution : DM4’s steric hindrance improves plasma stability but may reduce intracellular release efficiency in low-glutathione tumors. Toxicity profiles (e.g., ocular toxicity in mirvetuximab trials) are attributed to off-target ADC accumulation, necessitating dose optimization .

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